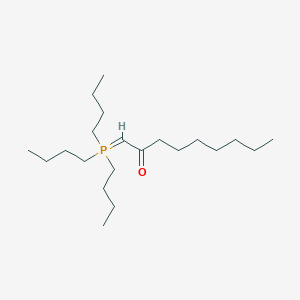
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one is a chemical compound that belongs to the class of phosphoranes. This compound is characterized by the presence of a phosphanylidene group attached to a nonan-2-one backbone. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one can be synthesized through various methods. One common approach involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. The reaction typically requires a base to facilitate the formation of the phosphanylidene group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps for purification and quality control to ensure the consistency and reliability of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The phosphanylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound include phosphine oxides, phosphines, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of complex molecules and as a catalyst in various reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(tributyl-lambda~5~-phosphanylidene)nonan-2-one involves its ability to form stable carbon-phosphorus bonds. The phosphanylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
1-(Tributyl-lambda~5~-phosphanylidene)nonan-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one: This compound also contains a phosphanylidene group but has a different carbon backbone, leading to variations in reactivity and applications.
1-(Triphenyl-lambda~5~-phosphanylidene)-pentan-2-one: Similar in structure but with different substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of the phosphanylidene group with the nonan-2-one backbone, providing distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
54555-85-0 |
|---|---|
Molekularformel |
C21H43OP |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-(tributyl-λ5-phosphanylidene)nonan-2-one |
InChI |
InChI=1S/C21H43OP/c1-5-9-13-14-15-16-21(22)20-23(17-10-6-2,18-11-7-3)19-12-8-4/h20H,5-19H2,1-4H3 |
InChI-Schlüssel |
GQISIJIFVKYBEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


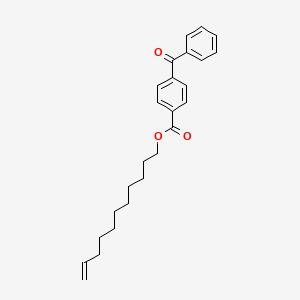
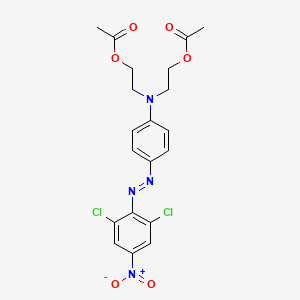
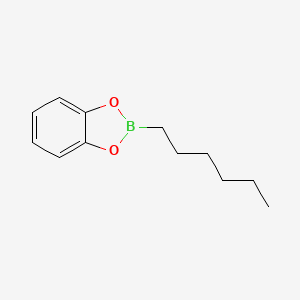
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)

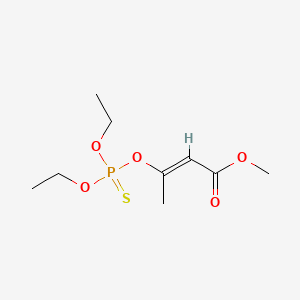
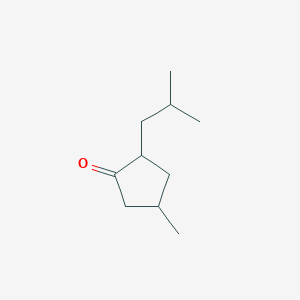
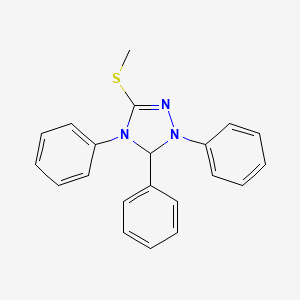

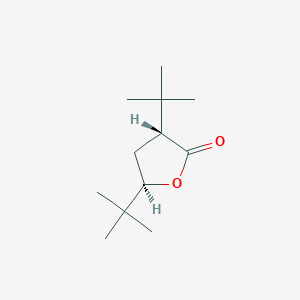

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

